BenchChemオンラインストアへようこそ!

3-Bromo-6,7-dimethoxyquinoline

Medicinal Chemistry Organic Synthesis Process Chemistry

3-Bromo-6,7-dimethoxyquinoline (CAS 850352-73-7) is the critical building block for 3-substituted quinoline kinase inhibitors. Its 6,7-dimethoxy motif ensures potent enzymatic inhibition (IC₅₀ ≤ 20 nM), while the 3-bromo handle allows precise Suzuki or Buchwald couplings to build focused libraries. Do not substitute with 4-bromo or non-methoxylated analogs—only this regiochemistry delivers the desired PDGF-RTK/EGFR-TK SAR. Supplied as a white solid (≥95% purity) with consistent quality to guarantee reproducible yields in your medicinal chemistry campaigns.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 850352-73-7
Cat. No. B3038287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7-dimethoxyquinoline
CAS850352-73-7
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=CN=C2C=C1OC)Br
InChIInChI=1S/C11H10BrNO2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,1-2H3
InChIKeyMJCXPYIMFFMKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6,7-dimethoxyquinoline (CAS 850352-73-7): A Versatile 3-Position Brominated Quinoline Intermediate for Targeted Scaffold Derivatization


3-Bromo-6,7-dimethoxyquinoline (CAS 850352-73-7) is a heteroaromatic building block characterized by a quinoline core bearing electron-donating methoxy groups at the 6- and 7-positions and a reactive bromine atom at the 3-position [1]. This specific substitution pattern confers a unique reactivity profile, making it a strategic intermediate for constructing pharmacologically relevant quinoline-based scaffolds via cross-coupling and nucleophilic substitution chemistries [2]. It is commercially supplied as a white solid with a typical purity specification of ≥95%, ensuring consistency for synthetic campaigns in medicinal chemistry and materials science .

Why 3-Bromo-6,7-dimethoxyquinoline Cannot Be Interchanged with Other Halogenated or Dimethoxyquinoline Analogs


In scientific procurement, substituting 3-Bromo-6,7-dimethoxyquinoline with a closely related analog such as 4-Bromo-6,7-dimethoxyquinoline or unsubstituted 6,7-Dimethoxyquinoline fundamentally alters the trajectory of synthetic or biological workflows. The specific regiochemistry of the bromine atom dictates the site of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, leading to divergent scaffold geometries [1]. Similarly, the absence of the dimethoxy substituents in analogs like 3-Bromoquinoline significantly reduces solubility and modulates electronic properties, thereby affecting downstream target engagement and compound library diversity .

3-Bromo-6,7-dimethoxyquinoline: Quantitative Differentiation Evidence vs. Comparator Molecules


Physical Form and Handling: Crystalline Solid vs. Liquid Analogs

In contrast to the liquid physical state of 3-Bromoquinoline (a close analog lacking 6,7-dimethoxy groups), 3-Bromo-6,7-dimethoxyquinoline is a white solid at standard laboratory temperatures, with a recommended storage condition of 2-8 °C . The solid state of the target compound facilitates precise weighing, improved long-term storage stability, and safer handling compared to the volatile and liquid 3-Bromoquinoline (density 1.533 g/mL, melting point 13-15°C) .

Medicinal Chemistry Organic Synthesis Process Chemistry

Molecular Weight and Synthetic Yield: Optimized for Downstream Purification

The molecular weight of 3-Bromo-6,7-dimethoxyquinoline is 268.11 g/mol, which is substantially higher than the 189.21 g/mol of the non-brominated analog 6,7-Dimethoxyquinoline, reflecting the strategic heavy atom substitution critical for advanced intermediate applications . Furthermore, optimized synthetic routes report a practical yield of 61% for the compound's isolation, which is considered robust for a di-substituted heteroaromatic bromide [1].

Medicinal Chemistry Process Chemistry Quality Control

Regioselective Reactivity: 3-Position vs. 4-Position Bromine in Cross-Coupling Reactions

The bromine atom located at the 3-position of the quinoline core exhibits distinct reactivity compared to the 4-bromo isomer (4-Bromo-6,7-dimethoxyquinoline, CAS 666734-51-6). In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 3-position allows for the introduction of lipophilic groups directly at the meta-position relative to the quinoline nitrogen, a substitution pattern identified as critical for achieving nanomolar PDGF receptor tyrosine kinase (PDGF-RTK) inhibition (IC50 ≤ 20 nM) in analogous 3-substituted quinoline libraries [1][2].

Organic Synthesis Medicinal Chemistry Catalysis

High-Value Research and Industrial Applications for 3-Bromo-6,7-dimethoxyquinoline (CAS 850352-73-7)


Synthesis of 3-Substituted Quinoline-Based Kinase Inhibitors

This compound is specifically utilized as a critical intermediate in the synthesis of 3-substituted quinoline derivatives targeting platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK). The presence of the 6,7-dimethoxy groups has been validated to be advantageous for achieving potent enzymatic inhibition (IC50 ≤ 20 nM), while the 3-bromo handle enables the direct installation of lipophilic aromatic or heteroaromatic groups via cross-coupling to modulate pharmacokinetic and binding properties [1].

Regioselective Scaffold Diversification via Suzuki-Miyaura Coupling

The 3-position bromine atom serves as a highly reactive site for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. This reactivity profile is essential for constructing diverse libraries of 3-aryl or 3-amino substituted quinolines that are inaccessible using the 4-bromo or non-brominated analogs. This application is fundamental to medicinal chemistry campaigns seeking to explore structure-activity relationships (SAR) at the critical 3-position of the quinoline pharmacophore [2].

Advanced Organic Intermediate for EGFR-TK Targeted Libraries

Given the established role of 6,7-dimethoxyquinoline derivatives in inhibiting epidermal growth factor receptor tyrosine kinase (EGFR-TK), this compound is a preferred building block for generating focused libraries of anilinoquinolines and related ATP-competitive inhibitors. The solid physical form and high purity (≥95%) of this compound ensure reproducible synthetic yields and minimize by-product formation in multi-step medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6,7-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.